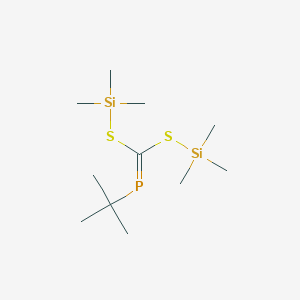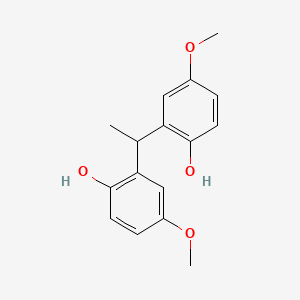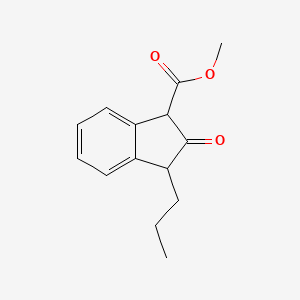![molecular formula C17H17NO B14335532 (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 100820-44-8](/img/no-structure.png)
(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is a complex organic compound with a unique structure that includes a furoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted phenylamine and a suitable furan derivative, the compound can be synthesized through a series of steps including condensation, cyclization, and reduction reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated furoquinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Researchers are exploring its use in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or enhanced performance.
Mecanismo De Acción
The mechanism of action of (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline include other furoquinoline derivatives and related heterocyclic compounds. Examples include:
- 4-phenylquinoline
- 2,3-dihydroquinoline
- 4-phenylfuran
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both furan and quinoline rings in its structure. This unique combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
| 100820-44-8 | |
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C17H17NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h1-9,14,16-18H,10-11H2/t14-,16+,17+/m1/s1 |
Clave InChI |
LZVNOMSZAGXFQZ-PVAVHDDUSA-N |
SMILES isomérico |
C1CO[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC=CC=C4 |
SMILES canónico |
C1COC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)



![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)

![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)

